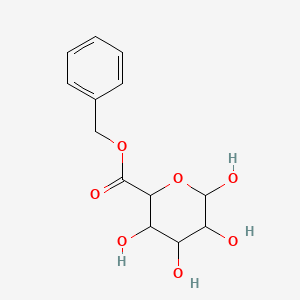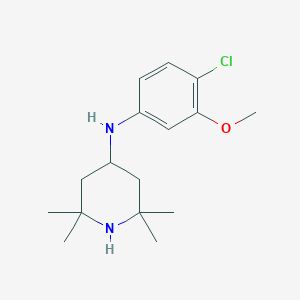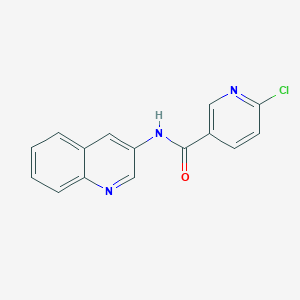
Benzyl D-Glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by its tetrahydroxylated tetrahydropyran ring structure, which is esterified with a benzyl group. It is commonly used as a building block in the synthesis of complex carbohydrates and other organic molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the protection of hydroxyl groups and subsequent esterification. One common method involves the use of benzyl alcohol and 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxaldehyde.
Reduction: Formation of benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to naturally occurring carbohydrates.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl D-Glucuronate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-methanol: A reduced form of the ester, with different reactivity.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a sulfur atom and is used in carbohydrate synthesis.
Uniqueness
Benzyl 3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tetrahydroxytetrahydropyran ring and a benzyl ester group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.
Propiedades
Fórmula molecular |
C13H16O7 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
benzyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2 |
Clave InChI |
MYEUFSLWFIOAGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid](/img/structure/B8287068.png)

![N-(3-Amino-4-{[(4-fluorocyclohexyl)methyl]amino}phenyl)acetamide](/img/structure/B8287088.png)




![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)






